molecular formula C15H16ClN3O B2545755 2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol CAS No. 2379986-14-6

2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol

Cat. No.: B2545755
CAS No.: 2379986-14-6
M. Wt: 289.76
InChI Key: UKFXRGBJRLGRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to an amino group, which is further connected to a cyclopropyl and phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields in similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols; solvents like DMF and DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar biological activities.

    5-Chloropyrimidin-2-amine: Shares the chloropyrimidine moiety but lacks the cyclopropyl and phenyl groups.

    2-[(2-Hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one: Another pyrimidine derivative with different substituents and biological activities.

Uniqueness

2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl and phenyl groups enhances its stability and bioactivity compared to simpler analogs.

Properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-13-8-17-14(18-9-13)19-10-15(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFXRGBJRLGRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=NC=C(C=N2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.